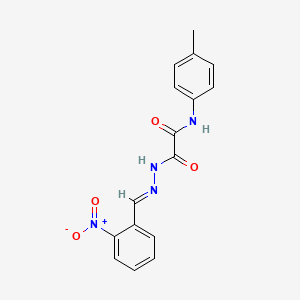
4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 4-butoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 4-butoxybenzoat ist eine komplexe organische Verbindung mit der Summenformel C25H25N3O3S. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Anilinocarbothioylgruppe, eine Carbohydrazonoylgruppe und einen Butoxybenzoatester umfasst. Aufgrund ihrer interessanten chemischen Eigenschaften wird sie in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 4-butoxybenzoat erfolgt in der Regel in mehreren Schritten. Eine gängige Methode beinhaltet die Reaktion von 2-Methoxyphenylhydrazin mit Anilinocarbothioylchlorid zur Bildung der Zwischenverbindung. Diese Zwischenverbindung wird dann unter bestimmten Bedingungen mit 4-Butoxybenzoesäure umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol und Katalysatoren wie Triethylamin, um die Reaktion zu beschleunigen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Der Prozess wird für höhere Ausbeuten und Reinheit optimiert, wobei oft automatisierte Reaktoren und Durchflusssysteme eingesetzt werden. Die Qualitätskontrollmaßnahmen sind streng, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 4-butoxybenzoat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen sind häufig, wobei die Methoxy- oder Butoxygruppen durch andere funktionelle Gruppen ersetzt werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in saurem Medium oder Kaliumpermanganat in neutralem oder alkalischem Medium.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Sulfoxide oder Sulfone liefern, während die Reduktion Amine oder Alkohole produzieren kann.
Wissenschaftliche Forschungsanwendungen
4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 4-butoxybenzoat wird in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt:
Chemie: Als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von Reaktionsmechanismen.
Biologie: In biochemischen Tests zur Untersuchung von Enzym-Wechselwirkungen und Proteinbindung.
Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese anderer komplexer Verbindungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 4-butoxybenzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Anilinocarbothioylgruppe kann kovalente Bindungen mit nucleophilen Stellen an Proteinen oder Enzymen bilden und so deren Aktivität verändern. Die Carbohydrazonoylgruppe kann an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen beteiligt sein, was die biologische Aktivität der Verbindung weiter beeinflusst.
Wissenschaftliche Forschungsanwendungen
4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 4-butoxybenzoate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In biochemical assays to study enzyme interactions and protein binding.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Wirkmechanismus
The mechanism of action of 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 4-butoxybenzoate involves its interaction with specific molecular targets. The anilinocarbothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. The carbohydrazonoyl group may participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 4-propoxybenzoat
- 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 4-chlorbenzoat
- 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 4-brombenzoat
Einzigartigkeit
4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 4-butoxybenzoat ist aufgrund des Vorhandenseins der Methoxygruppe einzigartig, die ihre Reaktivität und Wechselwirkung mit anderen Molekülen beeinflussen kann. Dies macht es besonders nützlich in bestimmten Anwendungen, in denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind.
Eigenschaften
CAS-Nummer |
765274-42-8 |
|---|---|
Molekularformel |
C26H27N3O4S |
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
[2-methoxy-4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C26H27N3O4S/c1-3-4-16-32-22-13-11-20(12-14-22)25(30)33-23-15-10-19(17-24(23)31-2)18-27-29-26(34)28-21-8-6-5-7-9-21/h5-15,17-18H,3-4,16H2,1-2H3,(H2,28,29,34)/b27-18+ |
InChI-Schlüssel |
FGPNNJNKQLBXMI-OVVQPSECSA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=S)NC3=CC=CC=C3)OC |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=S)NC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12019717.png)
![(3Z)-1-benzyl-5-bromo-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12019719.png)
![2-({5-[(3,4-Dichloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B12019734.png)

![Isobutyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12019743.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12019747.png)
![N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide](/img/structure/B12019753.png)



![Methyl 4-[3-(3,4-dimethoxybenzoyl)-4-hydroxy-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-YL]benzoate](/img/structure/B12019790.png)
![1-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea](/img/structure/B12019791.png)
![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxy-2-nitrophenyl)acetamide](/img/structure/B12019800.png)

